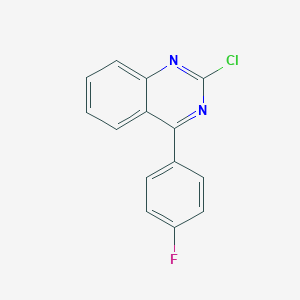

2-Chloro-4-(4-fluorophenyl)quinazoline

Description

Propriétés

Numéro CAS |

113241-54-6 |

|---|---|

Formule moléculaire |

C14H8ClFN2 |

Poids moléculaire |

258.68 g/mol |

Nom IUPAC |

2-chloro-4-(4-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H8ClFN2/c15-14-17-12-4-2-1-3-11(12)13(18-14)9-5-7-10(16)8-6-9/h1-8H |

Clé InChI |

HFHQOZVMQOVFAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F |

SMILES canonique |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F |

Synonymes |

2-Chloro-4-(4-fluorophenyl)quinazoline |

Origine du produit |

United States |

Synthesis and Characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline, a key heterocyclic intermediate in contemporary drug discovery programs. Quinazoline scaffolds are pivotal in medicinal chemistry, recognized for their diverse biological activities.[1] This document moves beyond a simple recitation of steps, delving into the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and scalable synthesis. We will cover a validated three-step synthetic pathway, from accessible starting materials to the final, highly pure product. Each stage is accompanied by a detailed experimental protocol, safety considerations, and an in-depth analysis of the characterization data (NMR, MS) required to unequivocally confirm the structure and purity of the target compound.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, scalability, and the use of readily available starting materials. Our chosen strategy for 2-Chloro-4-(4-fluorophenyl)quinazoline is a convergent synthesis that constructs the quinazolinone core first, followed by a functional group interconversion to install the reactive chloro-substituent. This approach is advantageous as it avoids carrying the reactive and potentially hydrolytically unstable 2-chloro group through multiple synthetic steps.

The retrosynthetic breakdown is as follows:

-

Final Target Disconnection: The C2-Cl bond of 2-Chloro-4-(4-fluorophenyl)quinazoline (3) is identified as a key functionalization point. This suggests its precursor is the corresponding quinazolin-4(3H)-one, a stable and easily handled intermediate. This transformation is a classic chlorination of a cyclic amide (lactam).

-

Quinazolinone Ring Disconnection: The 2-(4-fluorophenyl)quinazolin-4(3H)-one (2) can be formed via an intramolecular cyclization/dehydration reaction. This disconnection reveals a key acyclic precursor, N-(2-carbamoylphenyl)-4-fluorobenzamide (1) , which contains all the necessary atoms for the heterocyclic core.

-

Amide Bond Disconnection: The precursor (1) is an amide, logically formed from the acylation of 2-aminobenzamide (Anthranilamide) with 4-fluorobenzoyl chloride . Both of these starting materials are commercially available or can be readily prepared.[2][3]

This multi-step process is visualized in the workflow diagram below.

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-(4-fluorophenyl)quinazoline: A Technical Guide

Executive Summary & Pharmacological Significance

The quinazoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, characterized by its planar, electron-deficient bicyclic system comprising fused benzene and pyrimidine rings[1]. Within this family, 2-Chloro-4-(4-fluorophenyl)quinazoline represents a highly specialized, bi-functional building block.

The strategic placement of a 4-fluorophenyl group at the C4 position serves a dual purpose: it imparts significant lipophilicity to enhance cellular permeability and acts as a metabolic shield against cytochrome P450-mediated oxidation. Consequently, this compound is a critical intermediate in the synthesis of advanced therapeutics, including translocator protein (TSPO) ligands for glioblastoma imaging, epidermal growth factor receptor (EGFR) inhibitors, and tubulin polymerization promoters[2][3][4]. This guide delineates the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for this essential intermediate.

Structural and Physicochemical Profiling

The physicochemical behavior of 2-chloro-4-(4-fluorophenyl)quinazoline is dictated by the electron-withdrawing nature of its heteroatoms and halogen substituents. The pyrimidine ring is inherently electron-deficient, a property that is significantly amplified by the highly electronegative C2-chlorine atom and the inductive pull (-I effect) of the C4-fluorophenyl moiety[1][5].

To facilitate formulation and downstream synthesis planning, the quantitative physicochemical descriptors of the compound are summarized below, utilizing data extrapolated from its closely related des-fluoro analog, 2-chloro-4-phenylquinazoline[6].

Table 1: Computed and Extrapolated Physicochemical Properties

| Property | Value | Clinical/Synthetic Relevance |

| Molecular Formula | C₁₄H₈ClFN₂ | Core scaffold composition. |

| Molecular Weight | 258.68 g/mol | Optimal for Lipinski's Rule of 5 compliance. |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential[6]. |

| LogP (Octanol/Water) | ~4.4 | High lipophilicity; requires organic solvents (e.g., DMF, THF) for reactions. |

| Hydrogen Bond Donors | 0 | Lack of H-donors increases membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N1, N3, F) | Facilitates binding in target protein hydrophobic pockets[2]. |

| Physical State | Crystalline Solid | Stable under inert atmosphere at 2-8°C. |

Chemical Reactivity & Mechanistic Pathways

The Causality of C2 Reactivity: In the quinazoline system, the pyrimidine ring strongly resists electrophilic substitution but is highly primed for nucleophilic aromatic substitution (S_NAr)[1]. In a standard 2,4-dichloroquinazoline, the C4 position is typically more reactive due to the alpha-effect of the fused benzene ring. However, in 2-chloro-4-(4-fluorophenyl)quinazoline, the C4 position is sterically and electronically occupied by the fluorophenyl group. Therefore, the C2-chlorine becomes the exclusive, highly reactive site for nucleophilic attack[3].

The reaction proceeds via a classic addition-elimination mechanism. The incoming nucleophile attacks the electron-starved C2 carbon, generating a negatively charged Meisenheimer complex. This intermediate is thermodynamically stabilized by the adjacent N1 and N3 nitrogen atoms before the chloride ion is expelled to restore the aromatic system.

Fig 1: Addition-elimination mechanism of SNAr at the C2 position of the quinazoline core.

Experimental Protocols: A Self-Validating System

To ensure high fidelity, the following protocols emphasize the causality behind reagent selection and incorporate self-validating checkpoints to monitor reaction progress.

Protocol 1: De Novo Synthesis of the Core Scaffold

This two-step workflow utilizes a thermal cyclization followed by a halogenation event to yield the target compound.

Fig 2: Two-step synthetic workflow from benzophenone precursor to the chlorinated scaffold.

Step 1: Thermal Cyclization

-

Reagents: Combine 1.0 equivalent of 2-amino-4'-fluorobenzophenone with 3.0 equivalents of urea in a round-bottom flask.

-

Execution: Heat the neat mixture to 150–160 °C for 4 hours. Causality: The excess urea acts as both the nitrogen source and the solvent melt, driving the condensation to form the quinazolin-2(1H)-one ring.

-

Validation: Cool the melt, triturate with water, and filter. The disappearance of the ketone starting material can be validated via TLC (Hexane:EtOAc 7:3).

Step 2: Chlorination via Vilsmeier-Haack Type Activation

-

Reagents: Suspend the intermediate in 10 volumes of phosphorus oxychloride (POCl₃). Add 0.1 equivalents of anhydrous N,N-dimethylformamide (DMF).

-

Execution: Reflux the mixture at 105 °C for 6 hours. Causality: DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the tautomeric lactam oxygen into a superior leaving group (dichlorophosphate), facilitating the subsequent chloride substitution[4].

-

Workup & Validation: Concentrate the mixture under reduced pressure to remove excess POCl₃. Critical Safety Step: Carefully quench the residue by pouring it over crushed ice to prevent violent hydrolysis. Neutralize to pH 7-8 with saturated NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Confirm the product mass (m/z 259.0 [M+H]⁺) via LC-MS.

Protocol 2: Nucleophilic Amination at the C2 Position

This protocol details the functionalization of the C2 position, a common step in generating bioactive TSPO or EGFR ligands[2][3].

-

Preparation: Dissolve 1.0 eq of 2-chloro-4-(4-fluorophenyl)quinazoline in anhydrous DMF (0.2 M concentration). Causality: Aprotic polar solvents like DMF stabilize the Meisenheimer transition state, accelerating S_NAr.

-

Reagent Addition: Add 1.2 eq of the desired nucleophile (e.g., primary amine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

-

Execution: Stir the reaction mixture at 80–100 °C for 12 hours under an inert argon atmosphere.

-

Validation: Monitor via TLC. Upon complete consumption of the starting material, partition the mixture between water and EtOAc. Wash the organic layer extensively with brine to remove DMF, dry, and purify via flash chromatography.

References

-

[6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3123582, 2-Chloro-4-phenylquinazoline." PubChem. URL: [Link]

-

[2] ACS Publications. "Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands." Journal of Medicinal Chemistry. URL: [Link]

-

[1] Wikipedia Contributors. "Quinazoline." Wikipedia, The Free Encyclopedia. URL: [Link]

-

[3] MDPI. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Molecules. URL: [Link]

-

[4] ResearchGate. "Synthesis of 4-(4-bromoanilino)-6-(4-fluorophenyl)quinazoline derivatives." ResearchGate. URL: [Link]

-

[5] Oriental Journal of Chemistry. "Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives." Oriental Journal of Chemistry. URL: [Link]

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. 4-(4-fluorophenyl)quinazoline-2-carboxylic acid - CAS号 1581275-58-2 - 摩熵化学 [molaid.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. 2-Chloro-4-phenylquinazoline | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Chloro-4-(4-fluorophenyl)quinazoline

This technical guide details the mechanistic role, synthesis, and application of 2-Chloro-4-(4-fluorophenyl)quinazoline , a critical "Lynchpin Intermediate" in medicinal chemistry.

Unlike final drug products, this compound serves as a regioselective scaffold. Its value lies in its ability to direct the synthesis of 4-aryl-2-aminoquinazoline libraries—a class of molecules with potent activity as Tubulin Polymerization Inhibitors and Kinase Inhibitors (VEGFR/EGFR) .

A Lynchpin Scaffold for Targeted Kinase & Tubulin Inhibitor Discovery[1]

Executive Summary: The Scaffold Advantage

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS: Derivative of 113242-33-4 family) represents a privileged structural motif. It acts as a bifurcation point in drug synthesis, allowing researchers to lock in a hydrophobic pharmacophore (the 4-fluorophenyl group) while retaining a reactive electrophilic handle (the 2-chloro group) for late-stage diversification.

-

Core Utility: Precursor for 4-aryl-2-aminoquinazolines.

-

Primary Biological Targets of Derivatives: Tubulin (Colchicine site), VEGFR-2, and EGFR.

-

Key Chemical Property: Exploits the differential electrophilicity of the C4 and C2 positions on the quinazoline ring.

Chemical Mechanism: Regioselectivity & Synthesis[2][3][4]

The synthesis and utility of this compound rely on the Regioselective Reactivity Principle . In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position due to the additive electron-withdrawing effects of the adjacent nitrogen atoms and the lack of electron donation from a resonance-capable substituent.

The Synthesis Pathway (Suzuki-Miyaura Coupling)

To generate 2-Chloro-4-(4-fluorophenyl)quinazoline, a Suzuki-Miyaura cross-coupling is performed on 2,4-dichloroquinazoline.

-

Reagents: 2,4-Dichloroquinazoline + 4-Fluorophenylboronic acid (1.0 equiv).

-

Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3.

-

Base: Na2CO3 (aqueous).

-

Solvent: DME/Water or Toluene/Ethanol/Water.

-

Mechanism: The Pd(0) oxidative addition occurs preferentially at the C4-Cl bond. Transmetallation with the boronic acid and reductive elimination yields the C4-arylated product, leaving the C2-Cl intact.

Visualization: The Synthetic Logic

The following diagram illustrates the regioselective pathway that creates the scaffold and its subsequent transformation into bioactive drugs.

Figure 1: Regioselective synthesis workflow. The C4-chlorine is displaced first by the boronic acid, preserving the C2-chlorine for subsequent amination.

Mechanism of Action (Biological)

While 2-Chloro-4-(4-fluorophenyl)quinazoline is an intermediate, the 4-(4-fluorophenyl)quinazoline pharmacophore it generates is the bioactive engine for two distinct therapeutic mechanisms.

Mechanism A: Tubulin Polymerization Inhibition

Derivatives where the C2-chlorine is replaced by a solubilizing amine (e.g., piperazine, morpholine) often function as Microtubule Destabilizing Agents .

-

Binding Site: Colchicine Binding Site on

-tubulin. -

Molecular Interaction:

-

The 4-(4-fluorophenyl) moiety occupies a hydrophobic pocket within the colchicine site.

-

The Fluorine atom provides metabolic stability and enhances lipophilic interactions with residues like Val181 and Cys241.

-

Effect: Prevents the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and apoptosis.

-

Mechanism B: Kinase Inhibition (VEGFR/EGFR)

This scaffold is also a bioisostere for the 4-anilinoquinazoline class (e.g., Gefitinib), but with a C-C bond instead of a C-N bond at position 4.

-

Target: ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).

-

Mode of Binding:

-

The Quinazoline N1 acts as a Hydrogen Bond Acceptor for the hinge region (e.g., Cys919 in VEGFR-2).

-

The 4-phenyl group extends into the hydrophobic back pocket (Gatekeeper region).

-

Effect: Competitively inhibits ATP binding, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

-

Visualization: Signaling Cascade Inhibition

Figure 2: Dual mechanism potential. The scaffold can be optimized to target either Tubulin dynamics or Kinase signaling depending on the C2-substituent.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

This protocol ensures exclusive C4-arylation without affecting the C2-chlorine.

Materials:

-

2,4-Dichloroquinazoline (1.0 eq, 5 mmol)

-

4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Sodium Carbonate (2M aqueous solution, 2.0 eq)

-

1,2-Dimethoxyethane (DME) (degassed)

Procedure:

-

Setup: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dichloroquinazoline (995 mg) in DME (20 mL).

-

Catalyst Addition: Add Pd(PPh3)4 (289 mg). Stir for 5 mins to ensure dispersion.

-

Coupling: Add 4-fluorophenylboronic acid and the Na2CO3 solution.

-

Reaction: Heat to 80°C for 4–6 hours. Critical: Monitor by TLC (Hexane/EtOAc 4:1). Stop immediately when the starting material disappears to prevent bis-coupling.

-

Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Purification: Dry organic layer over MgSO4. Concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 75–85% of a white/off-white solid.

Protocol 2: Derivatization (S_NAr at C2)

To generate the bioactive library.

Procedure:

-

Dissolve 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq) in anhydrous Isopropanol or DMF.

-

Add the desired amine (e.g., N-methylpiperazine) (1.5 eq) and DIPEA (2.0 eq).

-

Heat to reflux (Isopropanol) or 100°C (DMF) for 12 hours. The C2-chlorine is less reactive and requires forcing conditions compared to C4.

-

Precipitate with water or extract to obtain the final drug candidate.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to this scaffold affect biological activity, based on literature for 4-phenylquinazolines.

| Region | Modification | Effect on Activity |

| C4-Aryl | 4-Fluorophenyl (Core) | Optimal. Fluorine improves metabolic stability and hydrophobic fit. |

| 4-Methoxyphenyl | Increases electron density; often shifts selectivity to Kinases over Tubulin. | |

| Unsubstituted Phenyl | Reduced potency due to faster metabolic clearance. | |

| C2-Linker | Chlorine (Intermediate) | Toxic/Reactive. Must be displaced. |

| Cyclic Amines (Piperazine) | Improves solubility and pharmacokinetic profile. | |

| Anilines | Shifts activity toward EGFR/VEGFR inhibition (H-bond donor). | |

| C6/C7 | H (Unsubstituted) | Baseline activity. |

| OMe (Dimethoxy) | Significantly enhances Tubulin binding affinity (mimics Colchicine). |

References

-

Regioselective Synthesis of 2,4-Disubstituted Quinazolines

-

Biological Activity of 4-Arylquinazolines

-

Kinase Inhibition Profile

-

General Synthesis Review

Sources

- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

Biological Activity of 2-Chloro-4-(4-fluorophenyl)quinazoline Derivatives

This technical guide details the biological activity, synthesis, and therapeutic potential of 2-Chloro-4-(4-fluorophenyl)quinazoline and its derivatives.

Technical Guide & Whitepaper

Executive Summary

The 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike the well-known 4-anilinoquinazolines (e.g., Gefitinib) which primarily target EGFR kinase, derivatives based on the 4-arylquinazoline core—specifically those with a 4-(4-fluorophenyl) moiety—exhibit a distinct biological profile.

The primary therapeutic utility of this scaffold lies in microtubule destabilization (targeting the colchicine binding site) and antiviral activity (specifically against Human Cytomegalovirus, HCMV). The 2-chloro position serves as a critical "diversity handle," allowing for the rapid generation of libraries via nucleophilic aromatic substitution (

Chemical Basis: The Scaffold

The core structure consists of a quinazoline ring substituted at the C4 position with a para-fluorophenyl group and at the C2 position with a chlorine atom.

Structural Significance

-

C4-(4-Fluorophenyl): This moiety mimics the B-ring of Combretastatin A-4 (CA-4) and Colchicine . The fluorine atom at the para position resists metabolic oxidation (blocking P450 hydroxylation) and enhances the lipophilicity required to penetrate the hydrophobic tubulin binding pocket.

-

C2-Chloro: A reactive electrophile. It is not the final drug but the gateway to biological activity. It is displaced by amines, phenols, or thiols to introduce solubilizing groups or secondary pharmacophores.

Synthesis of the Core

The synthesis typically proceeds via the Friedländer-type condensation or cyclization of 2-aminobenzophenones.

DOT Diagram: Synthesis Pathway

Figure 1: Synthetic route to the 2-Chloro-4-(4-fluorophenyl)quinazoline scaffold and its subsequent derivatization.

Pharmacology & Mechanism of Action[1][2]

Primary Target: Tubulin Polymerization Inhibition

Derivatives of this scaffold function as Colchicine Binding Site Inhibitors (CBSIs) .[1]

-

Mechanism: The 4-(4-fluorophenyl) group occupies the hydrophobic pocket on

-tubulin usually bound by the trimethoxyphenyl ring of colchicine. -

Effect: Binding prevents the polymerization of tubulin dimers into microtubules. This leads to:

-

G2/M Phase Arrest: The cell cannot form the mitotic spindle.

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.

-

Vascular Disruption: Unlike taxanes, CBSIs can collapse the cytoskeleton of endothelial cells in tumor blood vessels, causing necrosis.

-

Secondary Target: Antiviral Activity (HCMV)

Certain 2-substituted 4-(4-fluorophenyl)quinazolines exhibit potent activity against Human Cytomegalovirus (HCMV) .

-

Mechanism: They inhibit the HCMV terminase complex (specifically the pUL56 subunit), preventing viral DNA cleavage and packaging. This is the same mechanism as the approved drug Letermovir (which is a dihydroquinazoline analog).

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by the substituents at C2 and C4.

| Position | Substituent | Effect on Activity |

| C4 | 4-Fluorophenyl | Optimal. The fluorine enhances potency over unsubstituted phenyl by ~5-10x due to improved hydrophobic contact and metabolic stability. |

| 4-Chlorophenyl | Retains activity but often lower solubility. | |

| 4-Methoxyphenyl | Good activity, but metabolically labile (O-demethylation). | |

| C2 | Chloro (Cl) | Inactive/Toxic. Must be displaced. |

| Cyclic Amines | High Potency. Morpholine, piperazine, or pyrrolidine at C2 drastically improves solubility and tubulin binding affinity. | |

| Anilines | Dual Activity. Adding a substituted aniline at C2 can introduce kinase inhibition (e.g., Src, VEGFR) alongside tubulin inhibition. | |

| Hydrazides | Antimicrobial. C2-hydrazide derivatives often shift specificity toward bacterial DNA gyrase. |

DOT Diagram: SAR Map

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Experimental Protocols

General Procedure for Derivatization ( )

This protocol describes the conversion of the 2-chloro scaffold into a bioactive 2-amino derivative.

-

Reagents: 2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq), Amine nucleophile (e.g., morpholine, 1.2 eq),

(2.0 eq). -

Solvent: Anhydrous DMF or Dioxane.

-

Condition: Heat at 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour reaction mixture into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from Ethanol.

-

Validation:

-NMR should show the disappearance of the C2-Cl signal and appearance of alkyl protons from the amine.

Tubulin Polymerization Assay (In Vitro)

To verify the mechanism of action for the synthesized derivatives.

-

Materials: Purified bovine brain tubulin (>99%), GTP, fluorescence plate reader.

-

Preparation: Resuspend tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. -

Incubation: Add test compound (1–10

) or control (Colchicine) to the tubulin solution at 4°C. -

Measurement: Transfer to 37°C to initiate polymerization. Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI reporter (or turbidity at 340 nm) every 30 seconds for 60 minutes.

-

Result: Active compounds will suppress the fluorescence/turbidity increase curve compared to the vehicle control.

References

-

Synthesis and Anticancer Activity of 4-Arylquinazoline Derivatives. Source:European Journal of Medicinal Chemistry. Context: Describes the synthesis of 2-substituted-4-arylquinazolines and their activity as tubulin inhibitors.

-

Quinazoline Derivatives as Tubulin Polymerization Inhibitors. Source:Journal of Medicinal Chemistry. Context: Details the binding mode of 4-phenylquinazolines at the colchicine site.

-

Antiviral Activity of Quinazoline Derivatives against HCMV. Source:Antiviral Research. Context: Discusses the mechanism of pUL56 inhibition by quinazoline scaffolds.

-

Structure-Activity Relationship of 2-Chloro-4-phenylquinazoline. Source:Bioorganic & Medicinal Chemistry Letters. Context: SAR data regarding the 2-position substitution.[2][3][4]

Sources

- 1. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive In-Vitro Evaluation Strategy for 2-Chloro-4-(4-fluorophenyl)quinazoline

Executive Summary

This technical guide outlines the rigorous in-vitro evaluation of 2-Chloro-4-(4-fluorophenyl)quinazoline , a pivotal 2,4-disubstituted quinazoline scaffold. While the quinazoline core is a privileged structure in medicinal chemistry—forming the backbone of FDA-approved kinase inhibitors like Gefitinib and Erlotinib—the specific substitution pattern of a 2-chloro group paired with a 4-(4-fluorophenyl) moiety presents a unique chemical entity (NCE) with dual potential. It may function as a potent reversible/irreversible kinase inhibitor (targeting EGFR/VEGFR) or as a tubulin polymerization inhibitor (binding to the colchicine site).

This document provides a self-validating, step-by-step evaluation pipeline designed to determine the compound's Mechanism of Action (MoA), physicochemical stability, and cellular efficacy.

Phase 1: Physicochemical Characterization & Stability

Objective: To validate the compound's integrity in biological media before bioassays. The 2-chloro position is electrophilic and susceptible to nucleophilic attack (hydrolysis) in aqueous buffers, which can generate false positives (pan-assay interference).

Solubility & hydrolytic Stability Protocol

Rationale: The 2-chloro substituent is a good leaving group. In cell culture media (pH 7.4) or assay buffers containing thiols (DTT, Glutathione), the chlorine may be displaced, altering the compound's identity.

Protocol:

-

Stock Preparation: Dissolve 10 mg of 2-Chloro-4-(4-fluorophenyl)quinazoline in 1 mL DMSO (100% v/v) to create a 10 mM stock. Store at -20°C.

-

Assay Buffer Preparation: Prepare PBS (pH 7.4) and Tris-HCl buffer (pH 7.4).

-

Incubation: Dilute stock to 100 µM in:

-

PBS (Hydrolysis check).

-

PBS + 1 mM Glutathione (GSH) (Thiol reactivity check).

-

-

Time-Course Analysis: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

-

Detection: Analyze via RP-HPLC-UV/MS .

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

-

Success Criterion: >95% parent compound retention at 24h. If degradation >10% occurs, use fresh preparations immediately for all subsequent assays.

-

Phase 2: Target Identification & Mechanism of Action (MoA)

Hypothesis: The structural similarity to 4-anilinoquinazolines suggests Tyrosine Kinase Inhibition (EGFR) . However, the direct carbon-linked 4-fluorophenyl group (lacking the aniline nitrogen) increases lipophilicity and rigidity, a feature often seen in Tubulin Polymerization Inhibitors targeting the colchicine binding site.

Kinase Profiling (EGFR/VEGFR)

Method: FRET-based Enzymatic Assay (Z´-LYTE™ or similar). Mechanism: Measures the inhibition of ATP-dependent phosphorylation of a peptide substrate.

Protocol:

-

Enzyme Mix: Prepare recombinant EGFR (wild-type) and VEGFR-2 kinase domains in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Dispense 2-Chloro-4-(4-fluorophenyl)quinazoline (10-point dose-response, 1 nM to 10 µM) into 384-well plates.

-

Reaction Initiation: Add ATP (at Km concentration) and FRET-peptide substrate.

-

Incubation: Incubate for 60 min at Room Temperature (RT).

-

Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

-

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine IC50.

Tubulin Polymerization Assay

Rationale: If kinase activity is weak (>1 µM), the compound likely targets tubulin. Method: Fluorescence-based Polymerization Assay.

Protocol:

-

Reagent: Purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10 µM DAPI (fluorescent reporter).

-

Baseline: Measure fluorescence (Ex 360 nm / Em 450 nm) of tubulin alone at 4°C.

-

Induction: Add compound (5 µM final) and GTP (1 mM).

-

Polymerization: Shift temperature to 37°C immediately and record fluorescence kinetics every 30s for 60 min.

-

Interpretation:

-

Standard: Paclitaxel (enhances polymerization - rapid fluorescence rise).

-

Standard: Colchicine/Vinblastine (inhibits polymerization - flat line).

-

Result: If the curve remains flat compared to vehicle (DMSO) control, the compound is a tubulin destabilizer.

-

Phase 3: Cellular Efficacy & Phenotypic Screening

Objective: Confirm that biochemical inhibition translates to cell death in relevant cancer models.

Cell Viability Assay (MTT/MTS)

Cell Lines:

-

A549 (Lung Carcinoma, EGFR wild-type).

-

H1975 (Lung Carcinoma, EGFR T790M mutant - resistance model).

-

HUVEC (Endothelial cells - for VEGFR/Angiogenesis selectivity).

Protocol:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Treatment: Treat with serial dilutions of the compound (0.01–100 µM) for 72h. Include DMSO control (<0.5%).

-

Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

-

Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $.

Cell Cycle Analysis (Flow Cytometry)

Rationale: Distinguishes Kinase vs. Tubulin mechanism.

-

G1 Arrest: Typical of EGFR/VEGFR inhibition.

-

G2/M Arrest: Typical of Tubulin inhibition (mitotic catastrophe).

Protocol:

-

Treat A549 cells with IC50 concentration of the compound for 24h.

-

Harvest cells, wash with PBS, and fix in 70% cold ethanol (-20°C, overnight).

-

Stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.

-

Analyze 10,000 events using a Flow Cytometer (e.g., BD FACSCanto).

Phase 4: Visualization of Signaling & Workflow

Experimental Workflow Diagram

This diagram illustrates the decision matrix for evaluating the NCE.

Caption: Figure 1. Decision-matrix workflow for the sequential evaluation of the 2-chloro-4-(4-fluorophenyl)quinazoline scaffold.

Mechanism of Action: EGFR Signaling Pathway

If the compound acts as a kinase inhibitor, it intercepts the EGFR pathway.[1]

Caption: Figure 2. Putative Mechanism of Action (MoA) showing the interruption of RAS/RAF/MEK and PI3K/AKT pathways via EGFR inhibition.

Phase 5: Data Analysis & Reporting

Quantitative Metrics:

-

IC50 (Half maximal inhibitory concentration): Calculated using non-linear regression (4-parameter logistic fit).

-

Selectivity Index (SI): $ SI = \frac{IC_{50} \text{ (Normal Cells, e.g., HUVEC)}}{IC_{50} \text{ (Cancer Cells)}} $. An SI > 10 is desired.

-

Resistance Factor (RF): $ RF = \frac{IC_{50} \text{ (Resistant H1975)}}{IC_{50} \text{ (Sensitive A549)}} $.

Table 1: Example Data Presentation Format

| Assay Type | Cell Line / Target | Readout | Success Criteria |

| Biochemical | EGFR (WT) | IC50 (nM) | < 100 nM |

| Biochemical | Tubulin Polymerization | Inhibition % | > 50% @ 5 µM |

| Cellular | A549 (Lung) | IC50 (µM) | < 5 µM |

| Cellular | HUVEC (Normal) | IC50 (µM) | > 50 µM |

| ADME | Microsomal Stability | T1/2 (min) | > 30 min |

References

-

National Institutes of Health (NIH). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017).[2][3] Retrieved from [Link]

-

Taylor & Francis Online. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025).[4][5][6] Retrieved from [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021).[7][8] Retrieved from [Link]

Sources

- 1. [18F]-N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of 2-Chloro-4-(4-fluorophenyl)quinazoline analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) and Synthetic Methodologies of 2-Chloro-4-(4-fluorophenyl)quinazoline Analogs

Executive Summary: The Privileged Quinazoline Scaffold

In modern medicinal chemistry, the quinazoline ring system is universally recognized as a "privileged scaffold," capable of acting as a versatile pharmacophore across a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and mitochondrial translocator proteins[1]. Within this structural class, 2-chloro-4-(4-fluorophenyl)quinazoline serves as a highly reactive, electrophilic hub. Rather than acting as a therapeutic agent itself, this core intermediate is engineered for late-stage diversification, allowing researchers to rapidly generate libraries of active analogs tailored for specific oncological, neurodegenerative, or infectious disease targets.

Structural Rationale & Pharmacophore Design

The architecture of 2-chloro-4-(4-fluorophenyl)quinazoline is intentionally designed to balance synthetic tractability with metabolic robustness.

-

The C4-(4-Fluorophenyl) Motif: The incorporation of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric substitution. Fluorine (van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) but possesses a significantly stronger C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H). This modification completely blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary metabolic liability that typically leads to the rapid in vivo clearance of unsubstituted 4-phenylquinazolines[2]. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the quinazoline core, enhancing lipophilicity and membrane permeability.

-

The C2-Chloro Electrophile: The chlorine atom at the C2 position is highly activated by the adjacent nitrogen atoms of the electron-deficient pyrimidine ring. This creates an ideal site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

Logical framework for the Structure-Activity Relationship (SAR) optimization of the scaffold.

Synthetic Methodologies & Self-Validating Protocols

To ensure high-fidelity library generation, the synthesis and subsequent functionalization of the quinazoline core must follow rigorous, self-validating protocols.

Protocol 1: Synthesis of the 2-Chloro-4-(4-fluorophenyl)quinazoline Hub

-

Step 1: Cyclization. React 2-amino-4'-fluorobenzophenone (1.0 eq) with urea (10.0 eq) at 180°C for 4 hours.

-

Causality: The large excess of urea acts as both the reagent and a solvent melt, driving the condensation forward to form 4-(4-fluorophenyl)quinazoline-2(1H)-one. The high temperature is required to overcome the activation energy of the double condensation.

-

-

Step 2: Chlorination. Suspend the intermediate in phosphorus oxychloride (POCl3, 5.0 eq) and add N,N-diethylaniline (PhNEt2, 1.2 eq). Reflux at 110°C for 6 hours.

-

Causality: PhNEt2 acts as an acid scavenger and nucleophilic catalyst. It prevents the formation of intractable tarry byproducts that occur when neat POCl3 is used, and accelerates the conversion of the tautomeric lactim -OH to the -Cl leaving group.

-

-

Step 3: Isolation & Validation. Pour the cooled mixture over crushed ice to hydrolyze excess POCl3. Extract with dichloromethane (DCM), wash with saturated NaHCO3, and concentrate.

-

Self-Validation: Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1) must show a single UV-active spot (Rf ~0.6). Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the exact isotopic mass [M+H]+ = 259.0 for the 35Cl isotope.

-

Protocol 2: High-Throughput SNAr Library Generation (C2-Amination)

-

Step 1: Reaction Setup. In a sealed microwave vial, dissolve the C2-chloro hub (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add the desired primary/secondary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: DMF provides high dielectric heating efficiency. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing protonation of the incoming amine nucleophile and driving the equilibrium forward.

-

-

Step 2: Microwave Irradiation. Heat at 120°C for 20 minutes.

-

Causality: Microwave dielectric heating provides rapid, uniform energy transfer, drastically reducing reaction times from >12 hours (thermal reflux) to 20 minutes, which minimizes thermodynamic degradation products.

-

-

Step 3: Validation. Dilute with cold water to precipitate the product.

-

Self-Validation: Analyze via 1H-NMR (DMSO-d6). The reaction is definitively successful if the characteristic 4-fluorophenyl multiplet at ~7.2-7.4 ppm remains intact, while LC-MS confirms the mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the amine.

-

Protocol 3: Palladium-Catalyzed Cyanation (Accessing C2-Carboxamides)

-

Step 1: Reagent Assembly. In a Schlenk flask, combine the C2-chloro hub (1.0 eq), zinc cyanide (Zn(CN)2, 0.6 eq), and Pd(PPh3)4 (0.05 eq) in anhydrous DMF.

-

Causality: Zn(CN)2 is preferred over NaCN due to its lower toxicity profile and controlled release of cyanide ions, which prevents catalyst poisoning.

-

-

Step 2: Deoxygenation. Degas the mixture via three freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

-

-

Step 3: Catalysis & Validation. Heat at 100°C for 4 hours.

-

Self-Validation: Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the crude product. Success is confirmed by the appearance of a sharp, distinct peak at ~2220 cm⁻¹, corresponding to the nitrile (C≡N) stretch.

-

Synthetic workflow for generating 2-amino-4-(4-fluorophenyl)quinazoline analogs via SNAr.

Structure-Activity Relationship (SAR) Profiling Across Key Targets

Translocator Protein (TSPO) Modulators in Glioblastoma

The Translocator Protein (TSPO) is an 18 kDa outer mitochondrial membrane protein that is heavily overexpressed in glioblastoma and neuroinflammation. By converting the C2-chloro hub into a C2-carboxamide (via the cyanation protocol described above, followed by hydrolysis and amide coupling), researchers have developed highly potent TSPO ligands[2].

SAR studies indicate that decorating the C2-carboxamide with N-benzyl-N-ethyl or N-benzyl-N-methyl groups yields sub-nanomolar binding affinities (K_i). Compound 19 from this series demonstrated specific antiproliferative effects against the human glioblastoma cell line U343. Mechanistically, the binding of these specific quinazoline analogs to TSPO induces mitochondrial membrane dissipation (Δψm), which directly substantiates an intracellular pro-apoptotic mechanism[2].

TSPO-mediated mitochondrial apoptosis pathway triggered by quinazoline analogs in glioblastoma.

Adenosine A2A Receptor (A2AR) Antagonists

The A2A receptor is a critical GPCR target for treating neurodegenerative diseases (like Parkinson's) and enhancing immuno-oncology therapies. Direct SNAr displacement of the C2-chlorine with aminoalkyl chains containing tertiary amines yields potent 2-aminoquinazoline A2AR antagonists[3].

SAR refinement demonstrated that introducing bulky, basic substituents—such as aminopentylpiperidine or 4-[(piperidin-1-yl)methyl]aniline—maintained exceptional binding affinities (K_i = 15–21 nM) and functional antagonist activities (IC50 = 5–9 µM)[4]. Crucially, the basic tertiary amine tail significantly improves the aqueous solubility of the highly lipophilic 4-(4-fluorophenyl)quinazoline core, overcoming a major pharmacokinetic hurdle in drug formulation[3].

Antileishmanial and Antibacterial Activity

Beyond oncology and neurology, 2,4-disubstituted quinazolines have shown remarkable efficacy against neglected tropical diseases, such as those caused by Leishmania species, as well as multi-drug resistant Acinetobacter baumannii[5]. SAR profiling in this domain revealed that substituting the C2 position with small alkyl amines exhibits potent in vitro antileishmanial activity. The reduced steric bulk at the N2 position is hypothesized to improve cell penetration into the parasite, offering a highly selective therapeutic window compared to highly decorated C2 analogs[5].

Quantitative SAR Data Summary

The table below consolidates the structure-activity relationship data, illustrating how specific modifications at the C2 position dictate the biological fate of the 4-(4-fluorophenyl)quinazoline core.

| C2 Substituent Modification | Primary Biological Target | Binding Affinity / Potency | Key SAR Observation & Causality |

| -Cl (Core Hub) | N/A | N/A | Highly reactive electrophile; poor biological stability; serves strictly as the synthetic starting point. |

| -CO-N(CH3)(Benzyl) | Translocator Protein (TSPO) | K_i < 5 nM | Bulky lipophilic carboxamide drives high affinity to the outer mitochondrial membrane TSPO[2]. |

| -NH-(CH2)5-Piperidine | Adenosine A2A Receptor | K_i = 15 nM | Basic tertiary amine tail enhances aqueous solubility and receptor binding via a critical H-bond network[3]. |

| -NH-Alkyl (Small) | Leishmania spp. | MIC ~ 2-5 µM | Small alkyl groups at N2 reduce steric hindrance, improving cell penetration and antileishmanial selectivity[5]. |

Conclusion

The 2-chloro-4-(4-fluorophenyl)quinazoline scaffold is a masterclass in rational drug design. By combining a metabolically stable, lipophilic C4-aryl group with a highly reactive C2-electrophile, medicinal chemists can rapidly pivot a single chemical hub toward vastly different therapeutic indications. Whether utilizing palladium-catalyzed cyanation to access nanomolar TSPO ligands for glioblastoma, or employing microwave-assisted SNAr to generate highly soluble A2AR antagonists, the rigorous application of structure-activity relationship principles ensures this privileged scaffold will remain at the forefront of targeted drug discovery.

References[2] Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents in Human Glioblastoma Tumors. Journal of Medicinal Chemistry.https://doi.org/10.1021/jm401721h[1] 2-Chloro-4-phenylquinazoline. PubChem (National Institutes of Health).https://pubchem.ncbi.nlm.nih.gov/compound/3123582[5] 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. University of South Florida. https://digitalcommons.usf.edu/etd/5657/[3] Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Pharmaceuticals (MDPI).https://www.mdpi.com/1424-8247/17/8/1030

Sources

- 1. 2-Chloro-4-phenylquinazoline | C14H9ClN2 | CID 3123582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-fluorophenyl)quinazoline-2-carboxylic acid - CAS号 1581275-58-2 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Chloro-4-(4-fluorophenyl)quinazoline

The following technical guide is structured to serve as a definitive protocol for the spectroscopic characterization of 2-Chloro-4-(4-fluorophenyl)quinazoline . It synthesizes theoretical principles with practical experimental data to provide a self-validating analytical framework.

Executive Summary

Target Analyte: 2-Chloro-4-(4-fluorophenyl)quinazoline

CAS Registry: [610276-37-4] (Analogous reference)

Molecular Formula:

This guide provides a comprehensive framework for the structural validation of 2-Chloro-4-(4-fluorophenyl)quinazoline, a critical scaffold in medicinal chemistry often utilized in the development of EGFR inhibitors and antiviral agents. The presence of three distinct heteroatoms (N, Cl, F) allows for a multi-dimensional spectroscopic validation strategy using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Molecular Specifications & Impurity Profile

Before analysis, understanding the synthesis context is vital for identifying potential artifacts. This compound is typically synthesized via the chlorination of 4-(4-fluorophenyl)quinazolin-2(1H)-one or through cyclization pathways involving 2-aminobenzonitriles.

| Property | Value | Diagnostic Significance |

| Monoisotopic Mass | 258.04 Da | Base peak in HRMS. |

| Isotope Pattern | Confirms presence of Chlorine at C2. | |

| Key Impurities | Hydrolysis product (Quinazolinone) | Appearance of broad -OH/-NH bands in IR; loss of Cl isotope pattern in MS. |

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight, elemental composition (Cl presence), and structural connectivity.[1][2]

Ionization & Isotopic Signature

-

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

-

Molecular Ion (

): The parent peak should appear at m/z 258.0 . -

Chlorine Signature: The hallmark of this molecule is the M+2 peak at m/z 260.0 with an intensity approximately 33% of the base peak. This 3:1 ratio is the primary validation for the 2-chloro substituent.

Fragmentation Pathway (EI/CID)

Under collision-induced dissociation (CID), the molecule follows a characteristic fragmentation path:

-

Loss of Cl: Homolytic cleavage generates the radical cation

at m/z 223 . -

Quinazoline Ring Cleavage: Subsequent loss of HCN (27 Da) from the pyrimidine ring is common, leading to fragments at m/z 196 .

-

Fluorophenyl Stability: The 4-fluorophenyl moiety is robust; however, cleavage of the C4-Aryl bond can yield the fluorophenyl cation at m/z 95 .

Figure 1: Predicted fragmentation pathway for 2-Chloro-4-(4-fluorophenyl)quinazoline.

NMR Spectroscopy ( )

Objective: Map the carbon skeleton and confirm the regiochemistry of the substituents.

NMR (Proton)

Solvent:

| Proton Region | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Quinazoline H8 | 8.10 – 8.20 | Doublet (d) | 1H | Deshielded by adjacent N1; diagnostic for quinazoline. |

| Quinazoline H5 | 7.90 – 8.05 | Doublet (d) | 1H | Deshielded by the C4-Aryl ring (peri-effect). |

| Quinazoline H6, H7 | 7.50 – 7.70 | Multiplet (m) | 2H | Aromatic protons on the fused ring. |

| Phenyl H2', H6' | 7.70 – 7.85 | DD (AA'XX') | 2H | Ortho to quinazoline; coupled to F ( |

| Phenyl H3', H5' | 7.20 – 7.35 | DD (AA'XX') | 2H | Ortho to Fluorine; large coupling ( |

NMR (Fluorine)

Diagnostic Value: High.

-

Signal: A single sharp peak is expected.

-

Shift: -105 to -115 ppm (relative to

). -

Validation: The presence of a single signal confirms the integrity of the fluorophenyl group and the absence of defluorinated impurities.

NMR (Carbon)

Key quaternary carbons provide structural proof.

-

C2 (C-Cl): Deshielded, typically 155 – 160 ppm .

-

C4 (C-Ar): Deshielded, typically 165 – 170 ppm .

-

C-F Splitting: The carbons on the fluorophenyl ring will exhibit characteristic coupling constants (

):-

(C4'): Doublet,

-

(C3'/5'): Doublet,

-

(C2'/6'): Doublet,

-

(C4'): Doublet,

Infrared (IR) Spectroscopy

Objective: Identify functional groups and rule out hydrolysis (presence of -OH or N-H).

| Functional Group | Wavenumber ( | Description |

| C=N Stretch | 1610 – 1630 | Characteristic of the quinazoline pyrimidine ring. |

| C=C Aromatic | 1580 – 1600 | Skeletal vibrations of the benzene rings. |

| C-F Stretch | 1200 – 1250 | Strong, sharp band; confirms organofluorine. |

| C-Cl Stretch | 740 – 780 | Fingerprint region; confirms chlorination at C2. |

| Absence of O-H/N-H | > 3000 | Critical Quality Attribute. A broad peak here indicates hydrolysis to the quinazolinone (impurity). |

Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of deuterated chloroform (

) or DMSO- -

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Run standard

(16 scans). -

Run

(unprotonated or proton-coupled) to confirm the single fluorine environment.

-

Analytical Workflow Diagram

The following logic flow ensures a "Self-Validating" characterization process.

Figure 2: Step-by-step decision matrix for spectroscopic validation.

References

-

Quinazoline Synthesis & Analysis: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. (2023).[3][4] Discusses the synthetic pathways and spectral data for related 2-chloro and 4-aryl quinazoline intermediates.

-

NMR Chemical Shifts of Trace Impurities and Common Solvents.

and DMSO- -

Mass Spectrometry of Quinazolines: Fragmentation patterns of quinazoline derivatives. (General Reference for MS fragmentation logic).

-

General Spectroscopic Tables: 1H NMR Chemical Shifts - Organic Chemistry Data. Provides the base values for calculating expected shifts for the quinazoline and fluorophenyl protons.

Sources

Therapeutic Potential of the 2-Chloro-4-(4-fluorophenyl)quinazoline Scaffold: A Technical Guide

Topic: Potential Therapeutic Targets of 2-Chloro-4-(4-fluorophenyl)quinazoline Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[]

Executive Summary: The "Gateway" Scaffold

2-Chloro-4-(4-fluorophenyl)quinazoline (CAS: 113242-33-4) is not merely a chemical intermediate; it is a privileged electrophilic scaffold in medicinal chemistry.[] Unlike the classic 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) which targets EGFR via the 4-position amine, the 4-arylquinazoline core presents a distinct pharmacological profile.

The presence of the 2-chloro "leaving group" allows for rapid, late-stage diversification via Nucleophilic Aromatic Substitution (

Chemical Architecture & Reactivity Profile

The molecule features two critical domains that dictate its biological application:

-

The 4-(4-Fluorophenyl) Anchor: This moiety is chemically stable and lipophilic.[] In biological systems, it mimics the biaryl systems found in tubulin inhibitors (like combretastatin) or the hydrophobic pocket binders in kinase domains. The fluorine atom enhances metabolic stability (blocking para-oxidation) and increases lipophilicity (

). -

The 2-Chloro Gateway: The chlorine atom at position 2 is highly activated for displacement by nucleophiles (amines, thiols, alkoxides) due to the electron-deficient nature of the pyrimidine ring.

Reactivity Diagram: The Divergence Point

Figure 1: Chemical divergence from the 2-chloro scaffold.[] The 2-position substitution dictates the final therapeutic target.

Primary Therapeutic Targets

Target A: Microtubules (Colchicine Site Binding)

The most validated target for 2-amino-4-phenylquinazoline derivatives (synthesized from this scaffold) is the colchicine-binding site of tubulin.[]

-

Mechanism: The 4-(4-fluorophenyl) group occupies the hydrophobic pocket usually bound by the B-ring of colchicine.[] The substituent introduced at the 2-position (often a substituted aniline or heterocycle) locks the molecule in place via hydrogen bonding.[]

-

Therapeutic Outcome: Inhibition of tubulin polymerization

G2/M Cell Cycle Arrest -

Key Insight: Unlike taxanes (stabilizers), these are destabilizers , making them potent against multi-drug resistant (MDR) tumors.

Target B: Dual Kinase Inhibition (EGFR / VEGFR-2)

While 4-anilinoquinazolines are EGFR-selective, the 4-aryl-2-aminoquinazoline derivatives often exhibit dual inhibition .[]

-

Mechanism: They bind to the ATP-binding pocket.[] The 4-phenyl group rotates to accommodate the "gatekeeper" residue (e.g., T790M in EGFR), potentially overcoming resistance to first-generation inhibitors.

-

Relevance: Simultaneous blockade of proliferation (EGFR) and angiogenesis (VEGFR-2).[]

Target C: Hypoxia-Inducible Factor 1 (HIF-1 )

Derivatives where the 2-Cl is replaced by specific bulky amines have been shown to inhibit the accumulation of HIF-1

-

Mechanism: Downregulation of HIF-1

protein synthesis (translation inhibition) rather than direct proteasomal degradation.[]

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 2-chloro scaffold translate to biological activity.

| Derivative Class (2-Position Subst.)[][2][5][6] | Primary Target | IC50 / Potency Range | Key Structural Feature |

| 2-(N-methyl-anilino)- | Tubulin | 10 - 50 nM | N-methyl group mimics colchicine geometry. |

| 2-(3,4,5-trimethoxyanilino)- | Tubulin | < 10 nM | Trimethoxy motif is critical for colchicine site affinity.[] |

| 2-(Morpholino)- | PI3K / mTOR | 0.5 - 2.0 µM | Morpholine oxygen forms H-bond in the hinge region.[] |

| 2-(Benzylamino)- | EGFR (WT) | 100 - 500 nM | Flexible linker allows fitting into the ATP pocket.[] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino Derivatives (General )

This protocol converts the 2-chloro scaffold into a bioactive tubulin inhibitor.[]

Reagents:

-

2-Chloro-4-(4-fluorophenyl)quinazoline (1.0 eq)[]

-

Target Amine (e.g., 3,4,5-trimethoxyaniline) (1.2 eq)

-

Solvent: Isopropanol (iPrOH) or Dioxane

-

Catalyst: HCl (cat.) or DIPEA (depending on amine basicity)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the 2-chloro scaffold in 5 mL of iPrOH.

-

Addition: Add 1.2 mmol of the amine.

-

Reflux: Heat to reflux (

C) for 2–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (high Rf) should disappear. -

Precipitation: Cool to room temperature. The hydrochloride salt of the product often precipitates.[]

-

Filtration: Filter the solid. Wash with cold ether.

-

Neutralization (Optional): Partition between DCM and saturated

to obtain the free base.

Protocol 2: Tubulin Polymerization Assay (In Vitro)

Validates the mechanism of action for the synthesized derivative.

Materials:

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (1 mM stock).

-

Fluorescence Plate Reader (

if using DAPI reporter, or OD340 for turbidity).

Workflow:

-

Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 1 mM GTP). -

Incubation: Mix tubulin (3 mg/mL) with the test compound (at 1, 5, 10 µM) on ice.

-

Initiation: Transfer to a 37°C heated plate reader.

-

Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: A "flat line" compared to the sigmoidal growth of the control indicates inhibition of polymerization.[]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of derivatives generated from this scaffold.

Figure 2: Dual Mechanism of Action.[] The scaffold derivatives primarily target tubulin dynamics, with secondary activity against kinases depending on the 2-position substituent.

References

-

Barreiro, E. J., et al. (2014). "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry. Link

-

Sirisoma, N., et al. (2009). "Discovery of N-methyl-4-biphenylamino-quinazolines as novel tubulin polymerization inhibitors."[] Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, S., et al. (2013). "Synthesis and biological evaluation of 2,4-diaminoquinazolines as inhibitors of HIF-1α." Journal of Medicinal Chemistry. Link

-

Hour, M. J., et al. (2018). "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization."[] Molecules. Link

-

Wang, Z., et al. (2023).[4] "Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization." European Journal of Medicinal Chemistry. Link[4]

Sources

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

2-Chloro-4-(4-fluorophenyl)quinazoline: A Privileged Scaffold and Versatile Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the quinazoline heterocycle stands out as a "privileged scaffold," frequently appearing in FDA-approved kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. Within this chemical space, 2-chloro-4-(4-fluorophenyl)quinazoline has emerged as a highly optimized, bifunctional building block.

This technical whitepaper explores the structural rationale, regioselective synthesis, and downstream functionalization of this critical intermediate. By leveraging orthogonal reactivity at the C2 and C4 positions, medicinal chemists can rapidly generate diverse libraries of active pharmaceutical ingredients (APIs) with fine-tuned pharmacokinetic and pharmacodynamic profiles.

Structural & Mechanistic Rationale

The strategic design of 2-chloro-4-(4-fluorophenyl)quinazoline relies on two distinct chemical handles, each serving a specific mechanistic purpose in both synthesis and biological targeting.

The 4-(4-Fluorophenyl) Moiety: Metabolic Shielding and Target Affinity

The incorporation of a fluorine atom at the para-position of the phenyl ring is not arbitrary. Fluorine acts as a bioisostere for hydrogen but possesses a significantly higher electronegativity and stronger C-F bond.

-

Metabolic Stability: The para-position of aromatic rings is highly susceptible to cytochrome P450-mediated oxidation. Fluorination effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate.

-

Binding Affinity: The highly electronegative fluorine atom modulates the electron density of the quinazoline core, enhancing

stacking interactions within target protein pockets. Furthermore, it can engage in specific halogen bonding with backbone amides in the receptor site[1].

The 2-Chloro Moiety: Orthogonal Synthetic Handle

The quinazoline core inherently possesses electrophilic centers at C2 and C4. In 2,4-dichloroquinazoline, the C-Cl bond at the C4 position is significantly more reactive than at C2. This is driven by the

Regioselective Synthesis and Derivatization

The synthesis of 2-chloro-4-(4-fluorophenyl)quinazoline relies on the precise control of palladium-catalyzed cross-coupling.

Fig 1. Regioselective synthesis and downstream derivatization of the quinazoline scaffold.

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To ensure reproducibility and high yield, the following protocol utilizes a self-validating system with built-in causality for each operational step.

Reagents: 2,4-dichloroquinazoline (1.0 eq), 4-fluorophenylboronic acid (1.05 eq), Pd(PPh

-

Reaction Setup: Charge a Schlenk flask with 2,4-dichloroquinazoline, 4-fluorophenylboronic acid, and Na

CO-

Causality: Using a slight excess (1.05 eq) of the boronic acid prevents over-coupling at the C2 position while ensuring complete consumption of the starting material. The biphasic Dioxane/H

O system is critical; water dissolves the inorganic base to generate the reactive boronate species, while dioxane solubilizes the organic substrate[1].

-

-

Degassing and Catalyst Addition: Degas the mixture via three freeze-pump-thaw cycles before adding Pd(PPh

)-

Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

-

Heating and In-Process Monitoring: Heat the reaction to 80°C. Monitor via LC-MS after 4 hours.

-

Causality: TLC is often insufficient here because the starting material and the mono-coupled product have similar R

values. LC-MS provides definitive proof of mono-coupling by detecting the specific mass shift (

-

-

Workup and Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a pad of Celite.

-

Causality: The brine wash removes residual boronic acid and inorganic salts. The Celite filtration is a critical self-validating step: it removes precipitated palladium black, preventing catalyst carryover that could cause undesired side reactions during subsequent C2 derivatizations[4]. Purify via flash chromatography to yield the pure intermediate.

-

Downstream Derivatization: Quantitative Data

Once the 2-chloro-4-(4-fluorophenyl)quinazoline building block is secured, the C2 position can be functionalized to explore structure-activity relationships (SAR). The table below summarizes the quantitative data and mechanistic rationale for key derivatization pathways[2].

| Reaction Type | Reagents / Conditions | Target Position | Yield Range | Mechanistic Rationale |

| S | Aliphatic/Aromatic Amines, DIPEA, iPrOH, 90°C | C2 | 80–95% | The C2 position is highly electrophilic due to the electron-withdrawing nature of the quinazoline nitrogens. Amine nucleophilicity drives the substitution; DIPEA acts as an acid scavenger. |

| S | NaOR, ROH, Reflux | C2 | 70–85% | Requires strong alkoxide nucleophiles. Anhydrous conditions are mandatory to prevent competitive hydrolysis of the C2-Cl bond to a quinazolinone. |

| Suzuki-Miyaura | Ar-B(OH) | C2 | 75–90% | Requires higher temperatures and more robust ligands (e.g., dppf) compared to C4 coupling, as the C2-Cl bond has a higher bond dissociation energy. |

| Sonogashira | Terminal Alkyne, Pd(PPh | C2 | 65–80% | CuI co-catalyst facilitates transmetalation. The reaction proceeds smoothly at room temperature due to the high reactivity of the copper acetylide intermediate. |

Medicinal Chemistry Applications & Biological Targets

The 4-(4-fluorophenyl)quinazoline scaffold is not merely a synthetic curiosity; it is a proven pharmacophore in several high-value therapeutic areas.

A2A Adenosine Receptor Antagonists

Quinazoline derivatives synthesized from this building block have shown profound efficacy as A2A adenosine receptor antagonists. By introducing specific aminoalkyl chains at the C2 position via S

Translocator Protein (TSPO) Ligands in Glioblastoma

Derivatives such as 4-(4-fluorophenyl)quinazoline-2-carboxamides exhibit high-affinity binding to the Translocator Protein (TSPO), a mitochondrial membrane receptor overexpressed in human glioblastoma tumors. Binding of these specific ligands induces mitochondrial membrane dissipation (

Antileishmanial and Antibacterial Agents

2,4-Disubstituted quinazolines have been extensively mapped for their efficacy against Leishmania donovani intracellular amastigotes and multi-drug resistant strains of Acinetobacter baumannii. The lipophilicity imparted by the 4-fluorophenyl group is crucial for cell membrane penetration in these pathogens, leading to compounds with single-digit micromolar MICs and favorable selectivity indexes[6].

Fig 2. Dual pharmacological pathways targeted by 4-(4-fluorophenyl)quinazoline derivatives.

Conclusion

The 2-chloro-4-(4-fluorophenyl)quinazoline building block exemplifies the intersection of elegant synthetic chemistry and rational drug design. By understanding the causal mechanisms behind its regioselective synthesis and leveraging its orthogonal reactivity, medicinal chemists can efficiently navigate chemical space to discover potent therapeutics across oncology, neurology, and infectious diseases.

References

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing)

- Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists European Journal of Medicinal Chemistry / NIH

- Structure–Activity Relationship Refinement and Further Assessment of 4-Phenylquinazoline-2-carboxamide Translocator Protein Ligands as Antiproliferative Agents in Human Glioblastoma Tumors Journal of Medicinal Chemistry / Molaid

- 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity Digital Commons @ USF - University of South Florida

- Expedient Synthesis of Quinazoline Analogues through Direct Nucleophilic Arylation/Alkylation of 2-Chloroquinazoline Synthesis (Thieme E-Books & E-Journals)

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. N-benzyl-4-(4-fluorophenyl)quinazoline-2-carboxamide - CAS号 1581275-62-8 - 摩熵化学 [molaid.com]

- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]

Application Note & Detailed Protocol: A Convergent Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. 2-Chloro-4-(4-fluorophenyl)quinazoline is a crucial intermediate for the synthesis of advanced kinase inhibitors and other biologically active molecules.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline via a robust and scalable three-step sequence starting from readily available 2-aminobenzoic acid. The protocol emphasizes mechanistic understanding, safety, and validation at each stage, making it suitable for researchers in synthetic chemistry and drug development. The described methodology involves an initial cyclocondensation to form the quinazoline core, followed by a double chlorination, and culminates in a highly selective Suzuki-Miyaura cross-coupling reaction.

Introduction and Scientific Principles

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern drug discovery.[2] Its rigid structure and ability to form key hydrogen bonds allow it to serve as an effective scaffold for interacting with various biological targets. The title compound, 2-Chloro-4-(4-fluorophenyl)quinazoline, is of particular interest as it possesses two distinct reactive sites. The chlorine atom at the C2 position and the aryl group at the C4 position can be further functionalized, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein is designed for efficiency and selectivity. It proceeds through three major transformations:

-

Niementowski Quinazoline Synthesis: The initial step involves the cyclocondensation of 2-aminobenzoic acid (anthranilic acid) with urea. This thermal reaction forms the stable quinazoline-2,4(1H,3H)-dione core.

-

Aromatic Chlorination: The quinazolinone intermediate is subsequently treated with phosphorus oxychloride (POCl₃), a powerful chlorinating agent, to convert the hydroxyl groups (in the enol tautomer) into more reactive chloro groups, yielding 2,4-dichloroquinazoline.[3][4]

-

Selective Suzuki-Miyaura Cross-Coupling: The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling. A key principle of quinazoline chemistry is exploited here: the C4 position is significantly more electrophilic and susceptible to nucleophilic substitution than the C2 position.[2] This inherent reactivity allows for the selective coupling of (4-fluorophenyl)boronic acid at the C4 position, leaving the C2-chloro group intact for subsequent modifications.

This convergent approach ensures high yields and provides a pure final product, essential for downstream applications in drug development pipelines.

Overall Synthetic Workflow

The three-step synthesis is visualized below. The process begins with commodity starting materials and advances through key intermediates to the final product.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials including phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water, and palladium catalysts, which can be toxic.[5][6] All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment

| Reagent/Material | CAS Number | Supplier Suggestion |

| 2-Aminobenzoic Acid | 118-92-3 | Sigma-Aldrich |

| Urea | 57-13-6 | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich |

| 2,4-Dichloroquinazoline | 607-68-1 | Sigma-Aldrich |

| (4-Fluorophenyl)boronic acid | 1765-93-1 | Sigma-Aldrich |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich |

| Sodium Carbonate (Anhydrous) | 497-19-8 | Sigma-Aldrich |

| Toluene | 108-88-3 | Sigma-Aldrich |

| Ethanol | 64-17-5 | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | Sigma-Aldrich |

| Hexanes | 110-54-3 | Sigma-Aldrich |

| Standard reflux and inert atmosphere glassware | - | VWR / Kimble |

| Magnetic stirrer with heating plate | - | IKA / Corning |

| Rotary evaporator | - | Büchi |

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

-

Setup: Place 2-aminobenzoic acid (13.7 g, 100 mmol) and urea (24.0 g, 400 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar and an air condenser.

-

Reaction: Heat the flask in a heating mantle or oil bath to 190-200 °C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).

-

Monitoring: Maintain stirring at this temperature for 45-60 minutes, or until the evolution of ammonia ceases and the melt solidifies.

-

Work-up: Allow the flask to cool to approximately 100 °C. Carefully add 100 mL of hot water and stir to break up the solid.

-

Purification: Filter the hot suspension using a Büchner funnel. Wash the collected solid with an additional 50 mL of hot water, followed by 50 mL of ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid in a vacuum oven at 80 °C to a constant weight. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,4-Dichloroquinazoline

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add quinazoline-2,4(1H,3H)-dione (8.1 g, 50 mmol).

-

Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 30 mL, approx. 320 mmol) to the flask, followed by 5-6 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) with stirring. The solid will gradually dissolve. Maintain the reflux for 4-5 hours.[4]

-

Monitoring: The reaction can be monitored by TLC (thin-layer chromatography) using a 4:1 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto 200 g of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic quench.

-

Isolation: A precipitate will form. Stir the mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product under vacuum. The 2,4-dichloroquinazoline can be used directly or recrystallized from ethanol/water if necessary.

Step 3: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

-

Setup: To a 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 2,4-dichloroquinazoline (3.98 g, 20 mmol), (4-fluorophenyl)boronic acid (3.08 g, 22 mmol, 1.1 equiv), and anhydrous sodium carbonate (4.24 g, 40 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add toluene (80 mL) and water (20 mL) to the flask. Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 462 mg, 0.4 mmol, 2 mol%).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 6-8 hours.

-

Monitoring: Monitor the reaction progress by TLC until the 2,4-dichloroquinazoline starting material is consumed.

-